

Application Notes and Protocols for In Vivo Studies with [^{18}F]DBT-10

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Compound of Interest

Compound Name: *Dbt-10*

Cat. No.: *B15541598*

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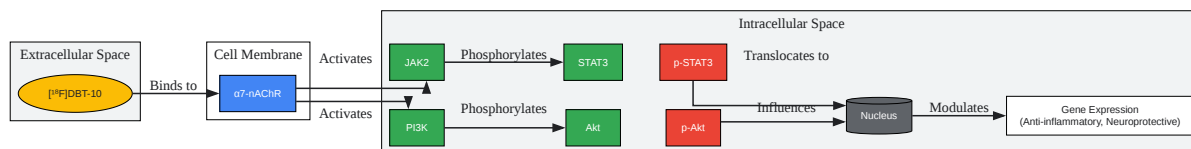
For Researchers, Scientists, and Drug Development Professionals

Introduction

[^{18}F]DBT-10 is a novel positron emission tomography (PET) radioligand with high specificity and selectivity for the $\alpha 7$ nicotinic acetylcholine receptor ($\alpha 7$ -nAChR). This receptor is implicated in the pathophysiology of various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and substance abuse, making [^{18}F]DBT-10 a valuable tool for in vivo imaging and quantification of $\alpha 7$ -nAChR expression and occupancy. These application notes provide detailed protocols for the use of [^{18}F]DBT-10 in preclinical in vivo studies, with a focus on rodent and non-human primate models.

Mechanism of Action and Signaling Pathway

[^{18}F]DBT-10 binds to the $\alpha 7$ -nAChR, a ligand-gated ion channel that is highly permeable to calcium ions. Activation of this receptor triggers downstream signaling cascades, including the JAK2/STAT3 and PI3K/Akt pathways, which are involved in neuroprotection and modulation of inflammation[1][2][3]. The ability to image this target in vivo allows for the investigation of disease mechanisms and the evaluation of novel therapeutics targeting the $\alpha 7$ -nAChR.



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Caption: $\alpha 7\text{-nAChR}$ Signaling Pathway Activated by $[^{18}\text{F}]\text{DBT-10}$.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies with $[^{18}\text{F}]\text{DBT-10}$.

Table 1: Radiosynthesis and Quality Control of $[^{18}\text{F}]\text{DBT-10}$

Parameter	Value	Reference
Synthesis Time	~90 minutes	[4]
Radiochemical Purity	>99%	
Specific Activity (at end of synthesis)	$428 \pm 436 \text{ GBq}/\mu\text{mol}$	[4]

Table 2: Pharmacokinetic Parameters of $[^{18}\text{F}]\text{DBT-10}$ in Non-Human Primates

Parameter	Value	Reference
Peak SUV in Brain	2.9–3.7 (within 30 min)	
Parent Fraction in Arterial Plasma (120 min)	15–55%	
Plasma Free Fraction (fP)	18.8 ± 3.4%	
Metabolites in Brain Tissue	Not detected	

Table 3: Regional Brain Distribution of [¹⁸F]DBT-10 in Non-Human Primates (VT/fP in mL/cm³)

Brain Region	VT/fP (mL/cm ³)	Reference
Thalamus	193–376	
Frontal Cortex	Higher than Striatum	
Striatum	Higher than Hippocampus	
Hippocampus	Higher than Occipital Cortex	
Occipital Cortex	Higher than Cerebellum	
Cerebellum	Lower than Occipital Cortex	
Pons	Lowest	

Table 4: Biodistribution of [¹⁸F]DBT-10 in Mice and Piglets (Organ with Highest Dose)

Species	Organ with Highest Organ Dose (μSv/MBq)	Estimated Human Effective Dose (mSv/300MBq)	Reference
Mice	Pancreas (35.5)	6.4	
Piglets	Pancreas (60.8)	6.8	

Experimental Protocols

Protocol 1: Radiosynthesis and Quality Control of $[^{18}\text{F}]\text{DBT-10}$

This protocol is based on the nucleophilic substitution method.

Materials:

- Nitro-precursor of **DBT-10**
- $[^{18}\text{F}]$ Fluoride
- Kryptofix 2.2.2
- Potassium Carbonate (K_2CO_3)
- Dimethyl Sulfoxide (DMSO)
- Acetonitrile (MeCN)
- Water for injection
- Semi-preparative and analytical HPLC systems
- C18 Sep-Pak cartridges
- Ascorbic acid
- Saline
- Sodium Bicarbonate (NaHCO_3)

Procedure:

- Produce $[^{18}\text{F}]$ fluoride via a cyclotron and trap it on an anion-exchange cartridge.
- Elute the $[^{18}\text{F}]$ fluoride with a solution of Kryptofix 2.2.2 and K_2CO_3 in MeCN/water.
- Azeotropically dry the $[^{18}\text{F}]$ fluoride.

- Add a solution of the nitro-precursor in DMSO to the dried [^{18}F]fluoride.
- Heat the reaction mixture at 140°C for 10 minutes.
- Cool the reaction and purify the crude product using semi-preparative HPLC.
- Collect the product fraction and reformulate it in a saline solution containing ascorbic acid and sodium bicarbonate for injection.

Quality Control:

- Radiochemical Purity: Determine using analytical HPLC. The purity should be >99%.
- Chemical Purity: Assess by UV-HPLC.
- Specific Activity: Calculate from the amount of radioactivity and the mass of **DBT-10**, determined by HPLC with a standard curve.
- Residual Solvents: Analyze by gas chromatography to ensure levels are within acceptable limits.
- pH: Measure the pH of the final product solution; it should be within a physiologically acceptable range (typically 5-8).
- Sterility and Endotoxin Testing: Perform standard tests to ensure the product is sterile and free of pyrogens.

Protocol 2: In Vivo PET Imaging of [^{18}F]DBT-10 in Rodents

This protocol provides a general framework for conducting PET imaging studies in mice or rats.

Animal Preparation:

- Acclimatize animals to the housing conditions for at least one week before the study.
- For quantitative studies requiring an arterial input function, catheterize the femoral or carotid artery and a tail vein under anesthesia (e.g., isoflurane) on the day of the scan.

- Maintain the animal's body temperature using a heating pad throughout the procedure.

Radiotracer Administration:

- Administer [^{18}F]**DBT-10** as an intravenous (IV) bolus injection through the tail vein catheter. The injected dose will depend on the scanner sensitivity and study objectives but is typically in the range of 3.7-18.5 MBq (100-500 μCi) for mice.

PET Scan Acquisition:

- Position the animal in the PET scanner.
- Start a dynamic PET scan immediately upon injection of the radiotracer. A typical scan duration is 60-120 minutes.
- Acquire a CT or MRI scan for anatomical co-registration and attenuation correction.

Arterial Blood Sampling (for quantitative modeling):

- If an arterial catheter is in place, collect arterial blood samples frequently in the first few minutes after injection (e.g., every 10-15 seconds for the first 2 minutes), with decreasing frequency for the remainder of the scan.
- Measure the radioactivity in the whole blood and plasma.
- Analyze plasma samples by HPLC to determine the fraction of unmetabolized parent radiotracer over time.

Data Analysis:

- Reconstruct the PET images with appropriate corrections (e.g., attenuation, scatter, decay).
- Co-register the PET images with the anatomical MRI or CT images.
- Define regions of interest (ROIs) on the anatomical images and transfer them to the dynamic PET data to generate time-activity curves (TACs).
- Calculate standardized uptake values (SUVs) for semi-quantitative analysis.

- For quantitative analysis, use the arterial input function and the TACs to fit a pharmacokinetic model (e.g., two-tissue compartment model) to estimate parameters such as the total distribution volume (VT).

Protocol 3: In Vivo PET Imaging of [^{18}F]DBT-10 in Non-Human Primates

This protocol is adapted from published studies in *Macaca mulatta*.

Animal Preparation:

- Anesthetize the primate (e.g., with ketamine induction followed by isoflurane maintenance).
- Place catheters in a peripheral vein for radiotracer injection and in a femoral artery for blood sampling.
- Monitor vital signs throughout the experiment.

PET Scan Acquisition:

- Position the animal in the PET scanner.
- Administer [^{18}F]DBT-10 as an IV bolus (e.g., ~185 MBq or 5 mCi).
- Acquire a dynamic PET scan for at least 120 minutes.
- Obtain a structural MRI for anatomical reference.

Arterial Blood Sampling and Analysis:

- Collect arterial blood samples throughout the scan, with high frequency in the initial phase.
- Process blood samples to separate plasma and measure radioactivity.
- Perform HPLC analysis on plasma samples to determine the parent fraction of [^{18}F]DBT-10.
- Measure the plasma free fraction (fP).

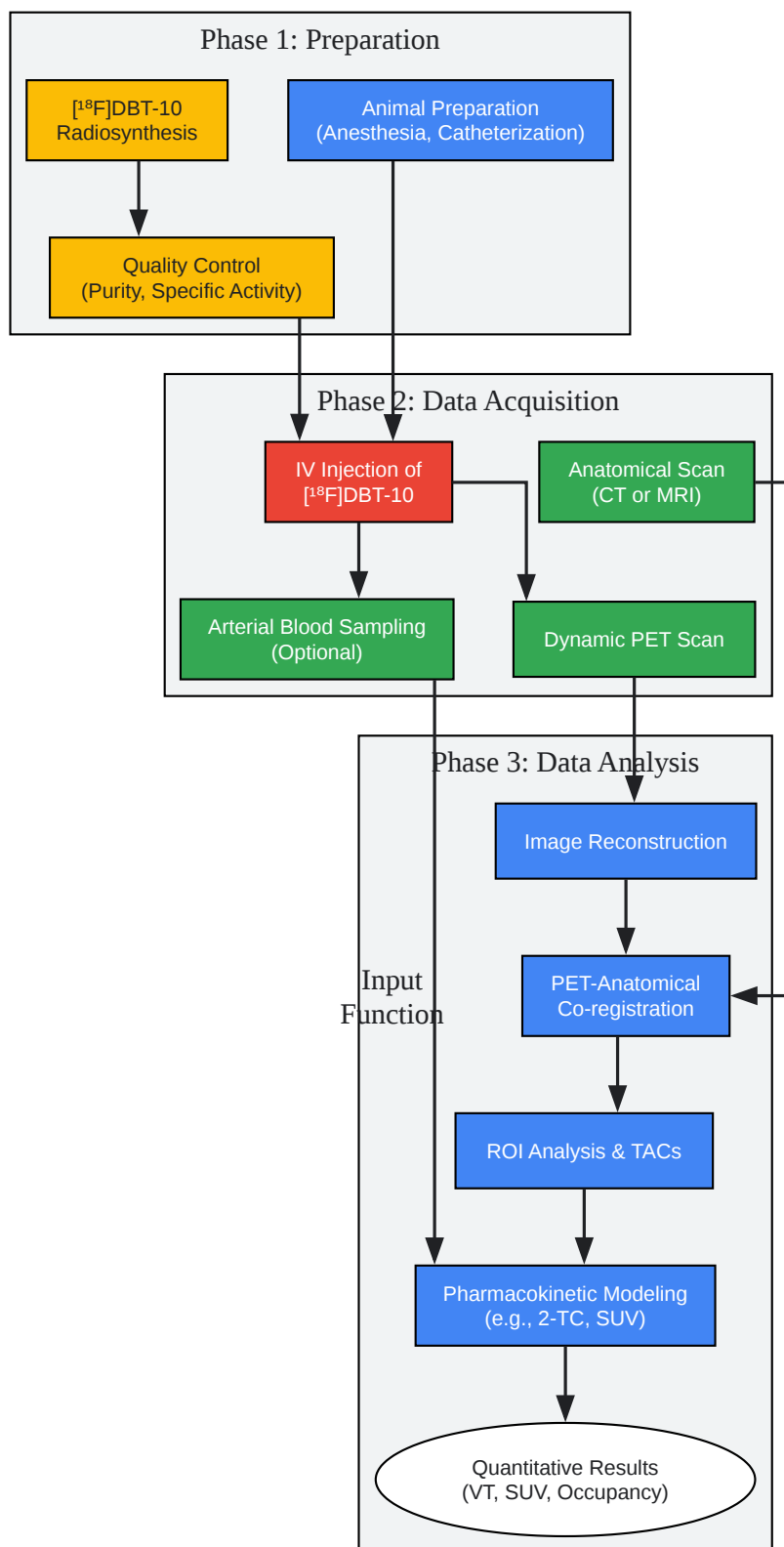
Blocking Studies (to determine specific binding):

- To confirm the specificity of [^{18}F]**DBT-10** binding to $\alpha 7$ -nAChR, a blocking study can be performed.
- Administer a selective $\alpha 7$ -nAChR antagonist or a high dose of a non-radiolabeled $\alpha 7$ -nAChR agonist prior to the injection of [^{18}F]**DBT-10**.
- A reduction in the PET signal in $\alpha 7$ -nAChR-rich regions compared to a baseline scan indicates specific binding. For example, the $\alpha 7$ -nAChR specific ligand ASEM has been used in blocking studies with [^{18}F]**DBT-10**.

Data Analysis:

- Similar to the rodent protocol, reconstruct and analyze the PET data using TACs from ROIs.
- Use the metabolite-corrected arterial input function to perform kinetic modeling (the two-tissue compartment model is often preferred) to calculate VT/fP.

Experimental Workflow



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Caption: General workflow for a preclinical in vivo PET study with [¹⁸F]DBT-10.

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